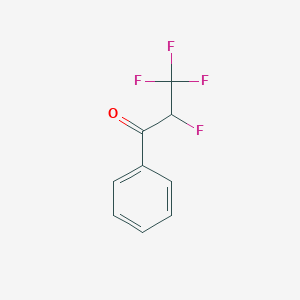
2,3,3,3-Tetrafluoro-1-phenylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,3,3-Tetrafluoro-1-phenylpropan-1-one is a fluorinated organic compound with the molecular formula C9H7F4O It is characterized by the presence of a phenyl group attached to a propanone backbone, with four fluorine atoms substituting the hydrogen atoms at the 2 and 3 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,3-Tetrafluoro-1-phenylpropan-1-one typically involves the fluorination of 1-phenylpropan-1-one. One common method is the reaction of 1-phenylpropan-1-one with elemental fluorine or a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method allows for efficient scaling up of the production process while ensuring consistent product quality. The use of advanced fluorinating agents and catalysts can further enhance the efficiency and selectivity of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2,3,3,3-Tetrafluoro-1-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, yielding 2,3,3,3-Tetrafluoro-1-phenylpropan-1-ol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace fluorine atoms under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of 2,3,3,3-Tetrafluoro-1-phenylpropan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,3,3,3-Tetrafluoro-1-phenylpropan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 2,3,3,3-Tetrafluoro-1-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. For instance, its neuroprotective effects are attributed to its ability to modulate apoptotic pathways in neurons, thereby preventing cell death under stress conditions . The compound may interact with various enzymes and receptors, influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trifluoro-3-phenyl-2-propanone: Similar structure but with three fluorine atoms instead of four.
2,2,3,3-Tetrafluoro-1-propanol: Similar fluorinated backbone but with an alcohol group instead of a ketone group.
1,1,1,3,3,3-Hexafluoro-2-propanol: Another fluorinated alcohol with different substitution patterns.
Uniqueness
2,3,3,3-Tetrafluoro-1-phenylpropan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical properties such as increased stability and reactivity compared to its analogs. The presence of four fluorine atoms enhances its electron-withdrawing effects, making it a valuable intermediate in various chemical reactions and applications.
Propiedades
Número CAS |
2267-65-4 |
|---|---|
Fórmula molecular |
C9H6F4O |
Peso molecular |
206.14 g/mol |
Nombre IUPAC |
2,3,3,3-tetrafluoro-1-phenylpropan-1-one |
InChI |
InChI=1S/C9H6F4O/c10-8(9(11,12)13)7(14)6-4-2-1-3-5-6/h1-5,8H |
Clave InChI |
MGVPMFSYZYUVSV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C(C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


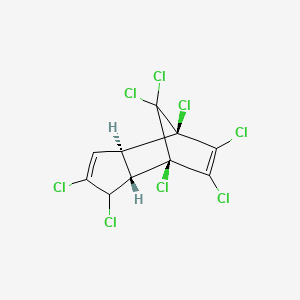
![1-[2-Bromo-6-(difluoromethyl)phenyl]ethanone](/img/structure/B13425156.png)

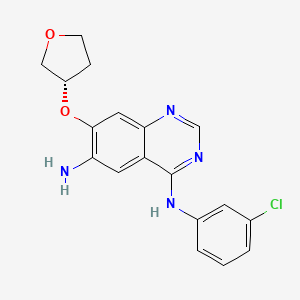
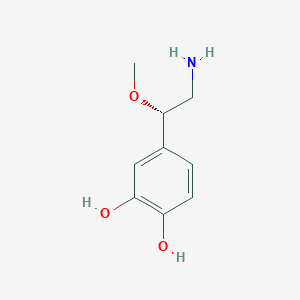
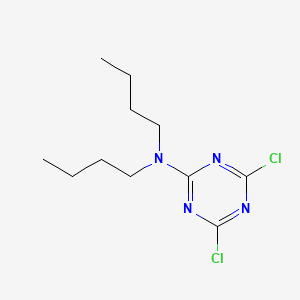
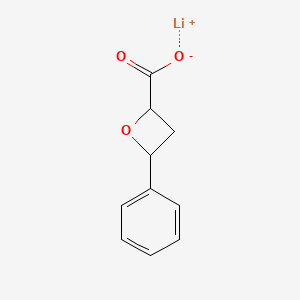
![[1-(Pyridine-3-carbonyl)piperidin-3-yl]methanol](/img/structure/B13425186.png)
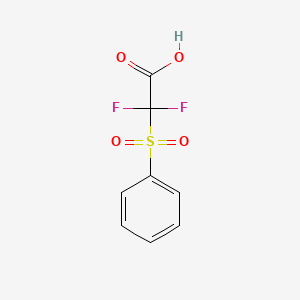

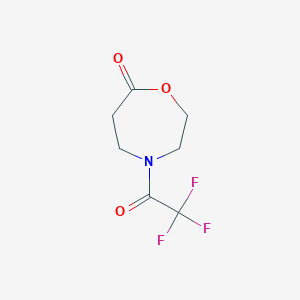
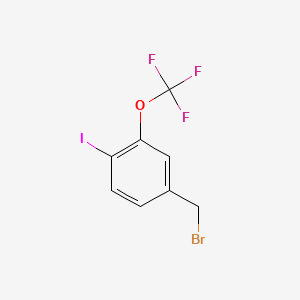
![3-[1,1,2,2-tetrafluoro-2-(4-fluorophenyl)ethoxy]phenol](/img/structure/B13425211.png)

